molecular formula C21H15ClF3N5O2S B2409013 6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 896677-25-1

6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2409013
CAS RN: 896677-25-1
M. Wt: 493.89
InChI Key: LABPMYDTYCIERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H15ClF3N5O2S and its molecular weight is 493.89. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

The compound has demonstrated potent insecticidal activity against Plutella xylostella, a destructive pest worldwide . This finding suggests its potential as an effective insecticide for pest control in agriculture.

Chemo- and Regioselective Annulation

Researchers have reported a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones, leading to the formation of 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles. Notably, this reaction distinguishes different nucleophilic sites of pyrazolones and features mild conditions, broad substrate scope, and gram-scalability. The obtained 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles can be further derivatized to yield diverse useful compounds .

Visible-Light-Promoted S-Trifluoromethylation

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, these complexes undergo intramolecular single electron transfer (SET) reactions, enabling the S-trifluoromethylation of thiophenols. The compound’s trifluoromethyl group plays a crucial role in this process .

Donor Engineering for Controlling Magnetic Properties

In the field of materials science, researchers have explored donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals. These radicals exhibit tunable magnetic properties, making them promising candidates for applications in molecular magnets and spintronics .

Photophysical Properties

Understanding the compound’s photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes, could reveal its suitability for applications in optoelectronics, sensors, or imaging.

properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N5O2S/c22-14-4-6-16(7-5-14)30-17(9-15-10-18(31)27-19(32)26-15)28-29-20(30)33-11-12-2-1-3-13(8-12)21(23,24)25/h1-8,10H,9,11H2,(H2,26,27,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABPMYDTYCIERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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